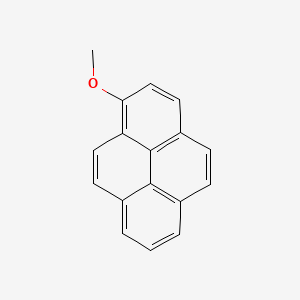

1-Methoxypyrene

描述

This compound is a member of pyrenes.

Structure

3D Structure

属性

IUPAC Name |

1-methoxypyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPFVJLHDNOVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187820 | |

| Record name | 1-Methoxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34246-96-3 | |

| Record name | 1-Methoxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxypyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of 1-Methoxypyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-methoxypyrene, a key intermediate in the development of advanced materials and pharmaceutical compounds. This document details established synthetic methodologies, rigorous purification protocols, and relevant quantitative data to support researchers in their scientific endeavors.

Introduction

This compound (C₁₇H₁₂O) is a derivative of pyrene, a polycyclic aromatic hydrocarbon. Its unique photophysical and electronic properties make it a valuable building block in the synthesis of fluorescent probes, organic light-emitting diode (OLED) materials, and other functional organic molecules. The ability to efficiently synthesize and purify this compound to a high degree is crucial for the successful development of these advanced applications. This guide outlines the primary synthetic routes and purification strategies for obtaining high-purity this compound.

Synthesis of this compound

There are two primary synthetic pathways for the preparation of this compound: the methoxylation of a halogenated pyrene and the Williamson ether synthesis from 1-hydroxypyrene.

Synthesis from Pyrene via Bromination and Methoxylation

This is a widely employed two-step process that begins with the bromination of pyrene to yield 1-bromopyrene, followed by a nucleophilic substitution with sodium methoxide.

Step 1: Bromination of Pyrene to 1-Bromopyrene

The selective monobromination of pyrene at the 1-position is a critical first step.

-

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve pyrene in a suitable solvent such as carbon tetrachloride.

-

Slowly add a solution of bromine in the same solvent to the pyrene solution at room temperature with constant stirring.

-

The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-bromopyrene.

-

The crude product is then purified by recrystallization, typically from a solvent like ethanol, to afford pure 1-bromopyrene as a crystalline solid.

-

Step 2: Methoxylation of 1-Bromopyrene

The conversion of 1-bromopyrene to this compound is achieved through a nucleophilic aromatic substitution reaction with sodium methoxide.

-

Experimental Protocol:

-

To a solution of 1-bromopyrene in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methoxide.

-

The reaction mixture is heated to an elevated temperature (typically 80-150 °C) and stirred for several hours. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude this compound.

-

The precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried.

-

Williamson Ether Synthesis from 1-Hydroxypyrene

An alternative route to this compound involves the methylation of 1-hydroxypyrene, a classic example of the Williamson ether synthesis. This method is advantageous if 1-hydroxypyrene is readily available.

-

Experimental Protocol:

-

Dissolve 1-hydroxypyrene in a suitable polar aprotic solvent such as acetone, acetonitrile, or DMF.

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group and form the corresponding phenoxide.

-

To this mixture, add a methylating agent, such as dimethyl sulfate or methyl iodide, and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated to yield crude this compound.

-

Purification of this compound

Achieving high purity of this compound is essential for its subsequent applications. The primary methods for purification are recrystallization and column chromatography. A patent for preparing a high-purity hydroxypyrene compound describes a method for purifying the intermediate this compound by dissolving it in ethyl acetate, followed by recrystallization with ultrapure water and methanol, a process that can be repeated to achieve a purity of around 93%[1].

Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

-

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture. Based on available data, a mixture of ethyl acetate, water, and methanol is a viable option[1].

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then filtered through a pad of celite to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

The purified this compound is then dried in a vacuum oven.

-

Column Chromatography

For the removal of impurities with similar solubility to this compound, column chromatography is the preferred method.

-

Experimental Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or dichloromethane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of this compound.

Table 1: Synthesis of this compound from 1-Bromopyrene

| Parameter | Value | Reference |

| Starting Material | 1-Bromopyrene | - |

| Reagent | Sodium Methoxide | - |

| Solvent | Methanol | ChemicalBook |

| Reaction Time | 15 hours | ChemicalBook |

| Reaction Temperature | Reflux | ChemicalBook |

| Yield | 95.2% | ChemicalBook |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂O | - |

| Molecular Weight | 232.28 g/mol | - |

| Appearance | White to Yellow to Green powder to crystal | TCI |

| Melting Point | 86.0 to 90.0 °C | TCI |

| Purity (by GC) | >96.0% | TCI |

Visualization of Workflows

The following diagrams illustrate the synthesis and purification workflows described in this guide.

References

An In-depth Technical Guide to the Photophysical and Chemical Properties of 1-Methoxypyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties

1-Methoxypyrene is a stable organic compound with the chemical formula C₁₇H₁₂O.[1][2] It is described as a white to yellow or green powder or crystalline solid.[1] The presence of the methoxy group can influence its solubility and reactivity compared to the parent pyrene molecule. It is used as a reactant in the synthesis of other organic molecules, such as 1-Hydroxypyrene-2-carbaldehyde, which has applications as a fluorescent chemosensor.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₂O | [1][2] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| Appearance | White to Yellow to Green powder to crystal | [1] |

| Melting Point | 128-129 °C | [2] |

| CAS Number | 34246-96-3 | [2][3] |

| Purity | >96.0% (GC) | [1] |

Photophysical Properties

The photophysical properties of pyrene are well-documented and serve as a baseline for understanding this compound. Pyrene exhibits characteristic structured absorption and emission spectra, a high fluorescence quantum yield, and a long fluorescence lifetime. The introduction of the electron-donating methoxy group at the 1-position is expected to cause a red-shift (bathochromic shift) in both the absorption and emission spectra due to the perturbation of the π-electron system. However, specific quantitative data for the emission maximum, fluorescence quantum yield, and fluorescence lifetime of this compound are not widely reported in the scientific literature.[4]

Table 2: Photophysical Properties of this compound

| Property | Value | Reference/Comment |

| Absorption Maximum (λ_abs_ / nm) | 236 | [4] |

| Emission Maximum (λ_em_ / nm) | Not available | Expected to be red-shifted compared to pyrene. |

| Fluorescence Quantum Yield (Φ_f_) | Not available | The effect of the methoxy group is not documented. |

| Fluorescence Lifetime (τ_f_ / ns) | Not available | Expected to be in the nanosecond range. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 1-hydroxypyrene. The following is a generalized protocol based on established chemical transformations.

1. Synthesis of 1-Hydroxypyrene from Pyrene (via Friedel-Crafts Acylation and Baeyer-Villiger Oxidation)

-

Step 1: Friedel-Crafts Acylation. Pyrene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, in a suitable solvent like dichloromethane. This reaction introduces an acetyl group onto the pyrene ring, primarily at the 1-position, to form 1-acetylpyrene.[5]

-

Step 2: Baeyer-Villiger Oxidation. The 1-acetylpyrene is then subjected to a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-chloroperoxybenzoic acid) to yield 1-acetoxypyrene.[5]

-

Step 3: Saponification. The 1-acetoxypyrene is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to produce 1-hydroxypyrene.[5][6]

2. Methylation of 1-Hydroxypyrene to this compound

-

Step 1: Deprotonation. 1-Hydroxypyrene is treated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., dimethylformamide or acetone) to deprotonate the hydroxyl group, forming the corresponding phenoxide.

-

Step 2: Methylation. A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The phenoxide anion acts as a nucleophile, attacking the methyl group and displacing the leaving group to form this compound.

-

Step 3: Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

A patent describes a methoxylation process where a halogenated pyrene is reacted with sodium methoxide (NaOMe) at 80-85°C in the presence of a solvent and a catalyst to prepare this compound.[7] Another patent details the preparation of high-purity 1-hydroxypyrene from 1-alkoxy pyrenes (including this compound) using dodecyl mercaptan and an inorganic strong base in N-methyl pyrrolidone.[8]

Caption: Synthesis workflow for this compound from pyrene.

Photophysical Characterization

1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_abs_).

-

Procedure:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

-

Fill a matched quartz cuvette with the this compound solution.

-

Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance.

-

2. Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em_).

-

Procedure:

-

Use a spectrofluorometer.

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excite the sample at a wavelength where it absorbs light, typically at or near its λ_abs_.

-

Scan the emission wavelengths over a range that is longer than the excitation wavelength (e.g., 350-600 nm).

-

Record the fluorescence emission spectrum and identify the wavelength of maximum emission.

-

3. Fluorescence Quantum Yield (Φ_f_) Determination (Relative Method)

-

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

-

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or a pyrene derivative with a known quantum yield).

-

Prepare a series of solutions of both the standard and this compound in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, keeping the excitation wavelength and all instrument settings constant.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of this compound using the following equation: Φ_sample_ = Φ_standard_ * (Gradient_sample_ / Gradient_standard_) * (η_sample_² / η_standard_²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[9]

-

4. Fluorescence Lifetime (τ_f_) Measurement (Time-Correlated Single Photon Counting - TCSPC)

-

Objective: To measure the fluorescence decay kinetics and determine the fluorescence lifetime of this compound.

-

Procedure:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, fast detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).[10][11][12][13][14]

-

Prepare a dilute solution of this compound.

-

Excite the sample with the pulsed laser at an appropriate wavelength.

-

Collect the emitted photons and measure the time delay between the excitation pulse and the arrival of each photon at the detector.

-

Build a histogram of the arrival times of a large number of photons. This histogram represents the fluorescence decay curve.

-

Analyze the decay curve by fitting it to one or more exponential functions to extract the fluorescence lifetime(s). The instrument response function (IRF) must be measured and accounted for in the analysis.

-

Caption: Experimental workflow for photophysical characterization.

Signaling Pathways and Logical Relationships

As this compound is a small organic molecule, it is not typically involved in complex biological signaling pathways in the same way that a drug or protein would be. Its primary utility in a biological context would be as a fluorescent probe, where its photophysical properties are exploited for imaging or sensing. The logical relationship in this context is the correlation between its fluorescence signal (intensity, lifetime, or spectral shift) and the local microenvironment it is probing (e.g., polarity, viscosity, or the presence of a specific analyte).

Caption: Logical relationship of this compound as a fluorescent probe.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 34246-96-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 6. 1-HYDROXYPYRENE synthesis - chemicalbook [chemicalbook.com]

- 7. KR102226175B1 - Method for preparing hydroxypyrene compound with high purity - Google Patents [patents.google.com]

- 8. CN109232189B - Preparation method of high-purity 1-hydroxypyrene - Google Patents [patents.google.com]

- 9. static.horiba.com [static.horiba.com]

- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 11. Fluorescence Lifetime Imaging (FLIM) And Time Correlated Single Photon Counting (TCSPC) | Labcompare.com [labcompare.com]

- 12. edinst.com [edinst.com]

- 13. becker-hickl.com [becker-hickl.com]

- 14. photon-force.com [photon-force.com]

Unveiling the Photophysical Profile of 1-Methoxypyrene: A Technical Guide to Fluorescence Emission Spectrum Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence emission spectrum analysis of 1-methoxypyrene. While this compound is recognized for its fluorescent properties and its role as a key intermediate in the manufacturing of materials for Organic Light Emitting Diodes (OLEDs) and agrochemicals, detailed quantitative data on its photophysical characteristics are not extensively reported in publicly available literature.[1] This guide addresses this gap by presenting a comparative analysis with its parent compound, pyrene, and offering detailed experimental protocols for the determination of its fluorescence properties.

Comparative Photophysical Data: Pyrene vs. This compound

To provide a foundational understanding, the photophysical properties of pyrene are presented as a benchmark. The introduction of a methoxy group to the pyrene core is expected to influence its electronic and photophysical characteristics.[1]

Table 1: Photophysical Properties of Pyrene in Cyclohexane

| Photophysical Property | Pyrene | This compound |

| Absorption Maxima (λ_abs_ / nm) | 334, 319, 306 | 236[1] |

| Emission Maxima (λ_em_ / nm) | 372, 382, 392[1] | Not readily available[1] |

| Fluorescence Quantum Yield (Φ_f_) | 0.58[1] | Not readily available[1] |

| Fluorescence Lifetime (τ_f_ / ns) | 410 - 450[1] | Not readily available[1] |

Note: The absence of readily available quantitative data for this compound's emission maxima, fluorescence quantum yield, and fluorescence lifetime highlights a significant area for future research.[1]

Experimental Protocols for Fluorescence Analysis

To empower researchers to characterize this compound and its derivatives, this section details the standard experimental methodologies for measuring key fluorescence parameters.

Measurement of Fluorescence Emission and Excitation Spectra

The following protocol outlines the steps to acquire fluorescence emission and excitation spectra using a spectrofluorometer.

Objective: To determine the wavelengths of maximum fluorescence emission and excitation for this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 2-5 nm).

-

-

Emission Spectrum Measurement:

-

Place the cuvette with the sample solution in the sample holder.

-

Set a fixed excitation wavelength (e.g., based on the absorption maximum if known, or a trial wavelength such as 340 nm).

-

Scan the emission monochromator over a range of wavelengths (e.g., 350-600 nm) to record the fluorescence emission spectrum.

-

Identify the wavelength of maximum fluorescence intensity (λ_em_).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined λ_em_.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm) to record the fluorescence excitation spectrum.

-

The resulting spectrum should resemble the absorption spectrum of the compound.

-

Determination of Fluorescence Quantum Yield (Φ_f_)

The comparative method (Williams et al.) is a widely used technique for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Objective: To quantify the efficiency of the fluorescence process of this compound.

Materials:

-

This compound solution (as prepared above)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence Emission:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.

-

Ensure that the experimental conditions (e.g., slit widths) are identical for all measurements.

-

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of each plot should be linear.

-

The fluorescence quantum yield of the sample (Φ_f,sample_) can be calculated using the following equation:

Φ_f,sample_ = Φ_f,std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²)

Where:

-

Φ_f,std_ is the quantum yield of the standard.

-

Slope_sample_ and Slope_std_ are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

-

η_sample_ and η_std_ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this ratio is 1).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of the fluorescence emission spectrum of a compound like this compound.

References

The Mechanism of 1-Methoxypyrene as a Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a fluorescent molecule with emerging significance in biochemical and toxicological research. While not yet extensively characterized as a fluorescent probe for direct analyte sensing, its intrinsic fluorescence and established role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR) provide a compelling basis for its application in cellular and molecular studies. This technical guide delineates the known mechanistic aspects of this compound, focusing on its photophysical underpinnings and its well-documented interaction with the AhR signaling pathway. This document provides a summary of available quantitative data, detailed experimental protocols for fluorescence analysis, and visualizations of the key pathways and experimental workflows.

Introduction

Pyrene and its derivatives are renowned for their unique photophysical properties, including a long fluorescence lifetime and the formation of excimers, making them valuable as fluorescent probes in various scientific domains. This compound, with a methoxy group substitution on the pyrene core, exhibits distinct electronic and spectral characteristics. Although primarily utilized as a chemical intermediate in the synthesis of more complex molecules, recent studies have highlighted its biological activity as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism, immune response, and toxicology. This guide explores the dual nature of this compound: its inherent fluorescence and its biological signaling mechanism, providing a comprehensive overview for its potential application as a fluorescent probe in drug development and toxicology screening.

Photophysical Properties of this compound

The fluorescence of this compound originates from the π-electron system of the pyrene core. The introduction of the methoxy group, an electron-donating substituent, can influence the energy levels of the molecular orbitals, thereby affecting the absorption and emission characteristics compared to the parent pyrene molecule.

Quantitative Data

Comprehensive experimental data on the photophysical properties of this compound are not extensively available in the peer-reviewed literature. However, the following table summarizes the known data for this compound and provides data for the well-characterized parent compound, pyrene, for comparative purposes.

| Photophysical Property | This compound | Pyrene |

| Absorption Maxima (λabs) (nm) | 236[1] | 334, 319, 306[2] |

| Emission Maxima (λem) (nm) | Data not available | 372, 382, 392[2] |

| Fluorescence Quantum Yield (Φf) | Data not available | 0.58 (in cyclohexane)[2] |

| Fluorescence Lifetime (τf) (ns) | Data not available | 410 - 450 (in cyclohexane)[2] |

Note: The lack of readily available data for the emission maxima, quantum yield, and fluorescence lifetime of this compound highlights a significant area for future research to fully characterize its potential as a fluorescent probe.

Principles of Fluorescence Sensing with Pyrene Derivatives

The utility of pyrene derivatives as fluorescent probes stems from the sensitivity of their fluorescence to the local microenvironment. Key mechanisms include:

-

Solvatochromism: The emission spectrum of pyrene derivatives can shift in wavelength depending on the polarity of the surrounding solvent or binding site. This phenomenon, known as solvatochromism, can be used to probe the hydrophobicity of protein binding pockets or cellular compartments.

-

Fluorescence Quenching: The fluorescence intensity of a pyrene derivative can be decreased, or "quenched," upon interaction with another molecule (a quencher). This can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). This principle is widely used in binding assays.

-

Excimer Formation: At higher concentrations or when two pyrene moieties are in close proximity, an excited-state dimer, or "excimer," can form. This results in a broad, structureless, and red-shifted emission band. This property can be exploited to monitor processes that bring two pyrene-labeled molecules together, such as protein dimerization.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The most well-documented mechanism of action for this compound at the molecular level is its role as an agonist for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism.

The binding of this compound to the cytosolic AhR complex initiates a cascade of events leading to the transcription of target genes. This signaling pathway is a key mechanism in the cellular response to a variety of environmental compounds and has significant implications for toxicology and drug metabolism.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Experimental Protocols

While specific protocols for using this compound as a fluorescent probe are not established, the following sections provide detailed methodologies for the fundamental experiments required to characterize its photophysical properties and to investigate its potential as a probe for biomolecular interactions.

Determination of Photophysical Properties

This protocol outlines the general procedure for measuring the absorption and fluorescence spectra, quantum yield, and fluorescence lifetime of this compound.

Caption: Experimental workflow for the characterization of photophysical properties.

Methodology:

-

Materials: this compound, spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol, deionized water), fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Instrumentation: UV-Vis spectrophotometer, spectrofluorometer, time-correlated single photon counting (TCSPC) system.

-

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile.

-

Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvents. For quantum yield measurements, prepare solutions with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Spectra: Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Emission Spectra: Record the fluorescence emission spectra using a spectrofluorometer, exciting at the determined absorption maximum.

-

Quantum Yield Determination (Relative Method):

-

Prepare a series of dilutions of the standard (e.g., quinine sulfate) and the this compound sample in their respective solvents, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

-

Measure the absorbance and integrated fluorescence intensity for each solution.

-

Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot, η is the refractive index of the solvent, and the subscripts x and st refer to the sample and the standard, respectively.

-

-

Fluorescence Lifetime Measurement: Measure the fluorescence decay profiles of the samples using a TCSPC instrument. The decay data can be fitted to an exponential function to determine the fluorescence lifetime (τ).

-

Fluorescence-Based Binding Assay (Hypothetical for AhR)

This protocol describes a hypothetical experiment to investigate the binding of this compound to the AhR using fluorescence spectroscopy. The principle relies on a change in the fluorescence properties of this compound upon binding to the receptor.

Caption: Workflow for a hypothetical fluorescence-based binding assay.

Methodology:

-

Materials: this compound, purified Aryl Hydrocarbon Receptor (or its ligand-binding domain), appropriate buffer solution (e.g., phosphate-buffered saline).

-

Instrumentation: Spectrofluorometer.

-

Procedure:

-

Prepare a solution of this compound at a fixed concentration in the buffer.

-

Place the this compound solution in a cuvette and record its initial fluorescence spectrum.

-

Perform a titration by making sequential small additions of a concentrated solution of AhR to the cuvette. After each addition, gently mix and allow the system to equilibrate before recording the fluorescence spectrum.

-

Monitor for changes in fluorescence intensity at the emission maximum or shifts in the emission wavelength.

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence as a function of the AhR concentration.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), which quantifies the binding affinity.

-

Conclusion and Future Directions

This compound presents an interesting case as a potential fluorescent probe. While its intrinsic fluorescence is established, a comprehensive characterization of its photophysical properties is currently lacking in the scientific literature. The primary documented mechanism of action for this compound is its role as an agonist for the Aryl Hydrocarbon Receptor, a pathway of significant interest in toxicology and drug development.

The future utility of this compound as a fluorescent probe will depend on systematic studies to:

-

Quantify its photophysical parameters: Determine its fluorescence quantum yield and lifetime in a range of solvents to understand its brightness and sensitivity to the environment.

-

Investigate its solvatochromic properties: Characterize the shifts in its emission spectra in response to solvent polarity to assess its potential as an environmental probe.

-

Explore its use in binding studies: Conduct fluorescence titration experiments with potential biological targets, such as the AhR, to determine if its fluorescence properties are modulated upon binding.

By addressing these knowledge gaps, the scientific community can fully elucidate the mechanism of this compound as a fluorescent probe and unlock its potential for applications in cellular imaging, high-throughput screening, and fundamental biochemical research.

References

1-Methoxypyrene: A Comprehensive Technical Guide on its Biological Applications and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypyrene, a pyrene derivative, has emerged as a molecule of significant interest in biomedical research. Initially identified as a metabolite of pyrene in fungal cultures, it has more recently been characterized as an endogenous metabolite in mammals with potent biological activity. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its biological applications, particularly its role as an agonist of the aryl hydrocarbon receptor (AhR) and its implications in renal fibrosis. The guide also delves into its toxicological profile, metabolism, and its applications as a chemical intermediate. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

This compound (C17H12O) is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] While initially studied in the context of environmental science and as a fungal metabolite of pyrene, recent research has highlighted its presence and activity within mammalian systems.[2][3] A pivotal study has identified this compound as an endogenous agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in a variety of cellular processes, including xenobiotic metabolism, immune regulation, and cell development.[2] This discovery has opened new avenues for investigating the role of this compound in both physiological and pathological conditions. This guide aims to consolidate the existing knowledge on this compound, with a focus on its biological implications and toxicological properties, to serve as a valuable resource for the scientific community.

Biological Applications

The primary and most well-documented biological application of this compound is its role in the pathogenesis of renal fibrosis through the activation of the AhR signaling pathway.[2] Additionally, its utility as a chemical intermediate suggests potential applications in the development of fluorescent probes for biological imaging.[4]

Agonist of the Aryl Hydrocarbon Receptor (AhR)

This compound has been identified as an endogenous ligand that binds to and activates the AhR.[2] This activation leads to the translocation of the AhR complex to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[5][6]

Role in Renal Fibrosis

A significant body of evidence points to the involvement of this compound in the progression of tubulointerstitial fibrosis (TIF), a hallmark of chronic kidney disease (CKD).[2][7] In a mouse model of unilateral ureteral obstruction (UUO), intrarenal levels of this compound were found to be progressively increased, correlating with the severity of TIF.[2]

The activation of AhR by this compound in renal cells, including tubular epithelial cells (NRK-52E), macrophages (RAW 264.7), and fibroblasts (NRK-49F), leads to the upregulation of profibrotic markers such as collagen I, α-smooth muscle actin (α-SMA), and fibronectin, and the downregulation of the epithelial marker E-cadherin.[2] This suggests that this compound promotes epithelial-mesenchymal transition (EMT) and macrophage-myofibroblast transition (MMT), key processes in the development of fibrosis.[2]

Potential as a Fluorescent Probe

Pyrene and its derivatives are known for their fluorescent properties and are widely used as probes in biological systems due to their high quantum yield, cell permeability, and low cytotoxicity.[1] this compound is used as a reactant in the synthesis of more complex fluorescent chemosensors, such as 1-Hydroxypyrene-2-carbaldehyde, which is a highly selective sensor for lysine.[4] This indicates the potential for developing this compound-based probes for various bio-imaging applications.[8]

Toxicity

Renal Toxicity

The primary toxicity associated with this compound is its contribution to renal fibrosis.[2][9] By acting as an AhR agonist, it triggers a cascade of events leading to the excessive deposition of extracellular matrix, tubular atrophy, and infiltration of inflammatory cells, ultimately impairing kidney function.[2]

Cytotoxicity

In vitro studies on rat renal tubular epithelial cells (NRK-52E) have shown that this compound, at concentrations up to 400 nM, does not exhibit significant cytotoxic effects after 24 hours of exposure, as determined by CCK-8 assays.[10] However, this does not preclude potential cytotoxicity at higher concentrations or in other cell types.

Genotoxicity

There is currently no direct data on the genotoxicity of this compound. However, studies on related pyrene compounds, such as pyrene oxide and 1-nitropyrene oxides, have shown positive results in genotoxicity assays, indicating a potential for DNA damage.[11] The Ames test, a common assay for mutagenicity, has been used to evaluate the genotoxicity of various chemicals and could be a valuable tool for assessing this compound.[12][13][14]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[15] Standard laboratory safety precautions, including wearing protective gloves, clothing, and eye protection, are recommended when handling this compound.[15] The SDS also indicates that there is no data available for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.

Metabolism and Excretion

The metabolic pathways of this compound in mammals are not fully elucidated. It has been identified as an endogenous metabolite in a mouse model of kidney disease, suggesting its formation within the body.[2] In fungal cultures, this compound and 1,6-dimethoxypyrene have been identified as metabolites of pyrene, formed through methylation of hydroxylated intermediates, with S-adenosyl-l-methionine (SAM) acting as the methyl group donor.[3]

The excretion of pyrene metabolites, primarily 1-hydroxypyrene, has been studied in humans. Following oral or dermal administration of pyrene, 1-hydroxypyrene is excreted in the urine with a half-life of approximately 12 hours.[16] It is likely that this compound, if formed in the body, would undergo further metabolism and be excreted via urine or feces, but specific studies on its excretion are lacking.

Quantitative Data

The following tables summarize the available quantitative data related to the biological effects of this compound.

Table 1: In Vitro Effects of this compound on Gene Expression in Renal Cells [2]

| Cell Line | Gene | Concentration of this compound (nM) | Incubation Time (h) | Fold Change in mRNA Expression (vs. Control) |

| NRK-52E | AhR | 20 | 24 | ~2.5 |

| NRK-52E | CYP1A1 | 20 | 24 | ~4.0 |

| NRK-52E | CYP1A2 | 20 | 24 | ~3.5 |

| NRK-52E | CYP1B1 | 20 | 24 | ~3.0 |

| NRK-52E | COX-2 | 20 | 24 | ~2.8 |

| RAW 264.7 | AhR | 20 | 24 | ~2.0 |

| RAW 264.7 | CYP1A1 | 20 | 24 | ~3.0 |

| NRK-49F | AhR | 20 | 24 | ~1.8 |

| NRK-49F | CYP1A1 | 20 | 24 | ~2.5 |

Table 2: In Vitro Effects of this compound on Protein Expression in NRK-52E Cells [2]

| Protein | Concentration of this compound (nM) | Incubation Time (h) | Change in Protein Expression |

| Nuclear AhR | 20 | 24 | Increased |

| Collagen I | 20 | 24 | Increased |

| α-SMA | 20 | 24 | Increased |

| Fibronectin | 20 | 24 | Increased |

| E-cadherin | 20 | 24 | Decreased |

Table 3: In Vivo Effects of this compound on Renal Gene Expression in Mice [2]

| Gene | Treatment | Duration | Fold Change in mRNA Expression (vs. Control) |

| AhR | 400 mg/kg this compound (oral) | 8 weeks | ~2.0 |

| CYP1A1 | 400 mg/kg this compound (oral) | 8 weeks | ~3.5 |

| CYP1A2 | 400 mg/kg this compound (oral) | 8 weeks | ~3.0 |

| CYP1B1 | 400 mg/kg this compound (oral) | 8 weeks | ~2.5 |

| COX-2 | 400 mg/kg this compound (oral) | 8 weeks | ~2.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

Unilateral Ureteral Obstruction (UUO) Mouse Model[2][5][6]

This model is used to induce renal interstitial fibrosis.

-

Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or an intraperitoneal injection of sodium pentobarbital).

-

Surgical Procedure:

-

Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.

-

Make a midline abdominal incision to expose the peritoneal cavity.

-

Gently move the intestines to expose the left kidney and ureter.

-

Isolate the left ureter from the surrounding adipose and connective tissue.

-

Ligate the ureter at two points (close to the renal pelvis and near the bladder) using a non-absorbable suture (e.g., 4-0 silk).

-

Reposition the intestines and suture the abdominal wall and skin in layers.

-

-

Post-operative Care:

-

Administer analgesics (e.g., buprenorphine) for post-operative pain relief.

-

Monitor the animals for signs of distress.

-

-

Sham Operation: For control animals, perform the same surgical procedure without ligating the ureter.

-

Tissue Collection: At specified time points (e.g., 1, 2, and 3 weeks post-surgery), euthanize the mice and harvest the kidneys for analysis.

Cell Culture and Treatment[2]

-

Cell Lines:

-

NRK-52E (rat renal tubular epithelial cells)

-

RAW 264.7 (murine macrophage cells)

-

NRK-49F (rat renal fibroblasts)

-

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).

-

Once the cells reach the desired confluency (e.g., 70-80%), replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 5, 10, 20 nM).

-

A vehicle control (DMSO) should be included in all experiments.

-

Incubate the cells for the specified duration (e.g., 6, 12, 24 hours).

-

Quantitative Real-Time PCR (qRT-PCR)[2]

-

RNA Extraction: Extract total RNA from kidney tissue or cultured cells using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR:

-

Perform qRT-PCR using a suitable real-time PCR system and a SYBR Green-based master mix.

-

Use specific primers for the target genes (e.g., AhR, CYP1A1, CYP1A2, CYP1B1, COX-2) and a housekeeping gene (e.g., β-actin) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Western Blotting[2]

-

Protein Extraction:

-

For total protein, lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear and cytoplasmic extraction kit.

-

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., AhR, Collagen I, α-SMA, Fibronectin, E-cadherin, β-actin, Lamin B1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin for total and cytoplasmic proteins, Lamin B1 for nuclear proteins).

Cell Viability Assay (CCK-8)[10]

-

Cell Seeding: Seed cells (e.g., NRK-52E) in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 nM) for the desired duration (e.g., 24 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control (untreated) cells.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for the Unilateral Ureteral Obstruction (UUO) Mouse Model.

Conclusion

This compound is a biologically active molecule with a significant role in the pathology of renal fibrosis through its agonistic activity on the aryl hydrocarbon receptor. This understanding presents opportunities for the development of therapeutic strategies targeting the AhR pathway in chronic kidney disease. However, the toxicological profile of this compound remains largely unexplored, necessitating further research to fully assess its safety. Future studies should focus on elucidating its complete metabolic pathway in mammals, determining its quantitative toxicity in various cell types and organ systems, and exploring its potential in other biological contexts, including its application in the development of novel fluorescent probes for bio-imaging. This comprehensive technical guide serves as a foundational resource to facilitate and guide these future research endeavors.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Intrarenal this compound, an aryl hydrocarbon receptor agonist, mediates progressive tubulointerstitial fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and 1,6-dimethoxypyrene: two novel metabolites in fungal metabolism of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 34246-96-3 [chemicalbook.com]

- 5. Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity of benzo[e]pyrene. An assessment based on mutagenic activities and metabolic profiles of the polycyclic hydrocarbon and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Intrarenal this compound, an aryl hydrocarbon receptor agonist, mediates progressive tubulointerstitial fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genotoxicity of pyrene oxide and 1-nitropyrene oxides in hepatocyte primary culture/DNA repair test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotoxicity.com [biotoxicity.com]

- 13. Assessment of the performance of the Ames MPF™ assay: A multicenter collaborative study with six coded chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. storage.imrpress.com [storage.imrpress.com]

- 15. angenechemical.com [angenechemical.com]

- 16. Urinary excretion kinetics of 1-hydroxypyrene in volunteers exposed to pyrene by the oral and dermal route - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Historical Development of Pyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, has captivated chemists for nearly two centuries. Initially isolated from the byproducts of coal combustion, its unique photophysical properties, including a high fluorescence quantum yield and the formation of excimers, have driven the development of a vast array of derivatives. This technical guide provides an in-depth exploration of the discovery of pyrene, the historical evolution of its derivative synthesis, and the expansion of its applications across diverse scientific fields. It details key synthetic methodologies, presents quantitative data on the photophysical properties of selected derivatives, and outlines experimental protocols for their preparation and characterization, serving as a comprehensive resource for professionals in research and drug development.

Discovery and Early History

Pyrene (C₁₆H₁₀) was first identified in 1837 by the French chemist Auguste Laurent, who isolated it from coal tar, a byproduct of the destructive distillation of coal.[1] He named it "pyrene," derived from the Greek word for fire ("pyr"), believing it was a common product of the reaction of organic substances with fire.[1] For many years, coal tar remained the primary source of pyrene, where it can be found in concentrations of up to 2% by weight.[2] Early purification methods involved extraction with carbon disulfide and subsequent formation and decomposition of a picrate salt to yield pyrene as yellow plates.[1]

The first successful laboratory synthesis of pyrene was achieved by Weitzenböck in 1913, starting from o,o'-ditolyl.[1] However, it was the modernization of coal tar distillation and the destructive hydrogenation of hard coal that made pyrene available in considerable quantities for commercial and research purposes.[1]

A pivotal moment in the history of pyrene chemistry occurred in 1954 when Theodor Förster and K. Kasper reported the first observation of intermolecular excimer formation in a pyrene solution.[1][2] An excimer, or "excited state dimer," is a short-lived dimeric species formed when an excited-state monomer interacts with a ground-state monomer. This discovery of pyrene's excimer fluorescence at around 450 nm, distinct from its monomer emission, opened the door to its widespread use as a molecular probe.[1][2]

Evolution of Synthetic Methodologies for Pyrene Derivatives

The development of pyrene derivatives has been driven by the need to tune its photophysical and chemical properties for specific applications. The pyrene core is most susceptible to electrophilic aromatic substitution at the 1, 3, 6, and 8 positions due to their higher electron density.[3][4]

Early Synthetic Methods

Early derivatization of pyrene primarily involved direct electrophilic substitution reactions.

-

Halogenation: Bromination of pyrene, first described by Lock in 1937, occurs selectively at the 1-position.[5] Various reagents, including N-bromosuccinimide (NBS), copper(II) bromide (CuBr₂), and hydrobromic acid with hydrogen peroxide (H₂O₂), have been employed for this transformation.[5]

-

Nitration: Direct nitration of pyrene also yields the 1-substituted product.

-

Vilsmeier-Haack Reaction: The synthesis of 1-pyrenecarbaldehyde was first reported by Vollmann in 1937 using a Vilsmeier-Haack reaction with N-methylformanilide and phosphorus oxychloride (POCl₃).[5] This aldehyde is a crucial building block for more complex derivatives.

Modern Synthetic Strategies

Modern organic synthesis has introduced more sophisticated and versatile methods for functionalizing the pyrene core, including at the less reactive positions.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been instrumental in attaching various functional groups to the pyrene scaffold. For instance, 1-bromopyrene can be coupled with terminal alkynes to create extended π-conjugated systems.[6]

-

Indirect Substitution Methods: To access substitution patterns not achievable through direct electrophilic substitution, indirect methods have been developed. One notable strategy involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene (THPy). This saturated intermediate directs electrophilic substitution to the 2 and 7 positions. Subsequent re-aromatization yields 2,7-disubstituted pyrenes.[3]

-

Cyclisation of Biphenyl Intermediates: Another indirect approach involves the construction of the pyrene core from suitably substituted biphenyl precursors through cyclization reactions.[7]

The following diagram illustrates the general workflow for synthesizing a functionalized pyrene derivative via a common cross-coupling reaction.

References

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. Pyrene - Wikipedia [en.wikipedia.org]

- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of 1-Methoxypyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypyrene is a pyrene derivative with applications as a chemical intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and agrochemicals.[1] A thorough understanding of its solubility and stability in organic solvents is fundamental for its use in synthesis, purification, formulation, and toxicological studies. This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, based on its chemical structure and data from its parent compound, pyrene. Due to the scarcity of specific quantitative data in publicly available literature, this document also furnishes detailed experimental protocols for researchers to determine these critical parameters. Methodologies for solubility determination and stability assessment are presented, alongside visualizations of experimental workflows and a proposed degradation pathway.

Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2]

Theoretical Solubility Profile

This compound possesses a large, nonpolar polycyclic aromatic hydrocarbon (PAH) core (the pyrene structure) and a single, moderately polar methoxy (-OCH₃) group. This amphiphilic nature suggests a varied solubility profile:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The extensive nonpolar surface area of the pyrene ring system predicts good solubility in nonpolar solvents, driven by van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): These solvents are expected to be effective at solvating this compound. They can engage in dipole-dipole interactions with the methoxy group while also having sufficient nonpolar character to interact favorably with the aromatic core.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in polar protic solvents is expected to be more limited. While the ether oxygen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor and its large hydrophobic character may reduce miscibility compared to polar aprotic solvents.[2] Lower molecular weight alcohols are predicted to be better solvents than water.

Quantitative Solubility Data (Proxy Data from Pyrene)

Table 1: Solubility Characteristics of Pyrene in Various Organic Solvents (Proxy for this compound) Data derived from molecular descriptors used in QSPR models for pyrene solubility.[3]

| Solvent Class | Solvent Name | Predicted Pyrene Solubility |

| Alkanes | Hexane | Good |

| Heptane | Good | |

| Octane | Good | |

| Cyclohexane | Good | |

| Aromatics | Benzene | Very Good |

| Toluene | Very Good | |

| o-Xylene | Very Good | |

| Halogenated | Carbon Tetrachloride | Very Good |

| 1,2-Dichloroethane | Good | |

| Ethers | Dibutyl Ether | Good |

| Tetrahydrofuran (THF) | Very Good | |

| 1,4-Dioxane | Very Good | |

| Alcohols | Methanol | Moderate |

| Ethanol | Moderate | |

| 1-Propanol | Moderate | |

| 1-Octanol | Good | |

| Ketones | Acetone | Very Good |

| 2-Butanone | Very Good | |

| Cyclohexanone | Very Good | |

| Esters | Ethyl Acetate | Very Good |

| Nitriles | Acetonitrile | Good |

| Benzonitrile | Very Good | |

| Amides | N,N-Dimethylformamide (DMF) | Very Good |

| N,N-Dimethylacetamide | Very Good | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Good |

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard procedure for determining the equilibrium solubility of a solid compound in a solvent.[4][5]

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials and Reagents:

-

This compound (solid, high purity)[6]

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector[7][8]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.[9]

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (UV-Vis or HPLC) to determine the concentration.[10]

-

UV-Vis Method: Requires determining the molar absorptivity of this compound at its λ_max (literature indicates a λ_max at 236 nm).[11] A calibration curve should be prepared using standards of known concentration.[7]

-

HPLC Method: An isocratic or gradient method using a C18 column is typical for PAHs.[12][13] Detection can be done via UV or fluorescence for higher sensitivity.[8] A calibration curve must be generated from standard solutions of this compound.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Stability Profile of this compound

The stability of a compound in solution is critical for ensuring its integrity during storage, handling, and application. The safety data sheet for this compound states that it is "Stable under proper conditions," but this does not provide details on its stability under specific stresses.[14] PAHs are generally susceptible to degradation via oxidation and photodegradation.[15]

Theoretical Stability Profile

-

Photostability: Like its parent compound pyrene, this compound has an extended aromatic system that strongly absorbs UV radiation, making it susceptible to photodegradation.[16] Exposure to light, especially UV light, can lead to the formation of radicals and subsequent degradation products.

-

Oxidative Stability: The electron-rich aromatic rings are prone to oxidation, a process that can be accelerated by heat, light, and the presence of oxidizing agents. The methoxy group may influence the rate of degradation compared to unsubstituted pyrene.[17]

-

Thermal Stability: In the absence of light and oxygen, this compound is expected to be relatively stable at ambient and moderately elevated temperatures in common organic solvents. The TCI safety data sheet indicates a melting point of 87°C, suggesting good thermal stability in its solid form.[14]

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[18]

Objective: To assess the stability of this compound in a specific solvent under various stress conditions (light, heat, oxidation).

Materials and Reagents:

-

This compound stock solution in the chosen solvent (e.g., acetonitrile)

-

Hydrogen peroxide (30%) for oxidative stress

-

Photostability chamber with controlled light exposure (ICH Q1B guidelines)[18]

-

Oven or heating block for thermal stress

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare multiple aliquots of a known concentration of this compound solution in transparent, chemically inert vials.

-

Stress Conditions: Expose the aliquots to different stress conditions. Include a control sample stored in the dark at a low temperature (e.g., 4 °C).

-

Photolytic Stress: Expose a sample in the photostability chamber to a specified level of UV and visible light.

-

Thermal Stress: Place a sample in an oven at an elevated temperature (e.g., 60 °C).

-

Oxidative Stress: Add a small amount of hydrogen peroxide to a sample and store it at room temperature.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

-

Analysis: Analyze each sample immediately using a stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks. A PDA detector can help identify the formation of new chromophores, while an MS detector can aid in identifying the mass of degradation products.[16]

-

Data Evaluation:

Visualization: Stability Study Workflow

Proposed Degradation Pathway

While specific degradation pathways for this compound are not well-documented, a hypothetical pathway can be proposed based on the known microbial degradation of pyrene and other PAHs.[15][21] Bacterial degradation of PAHs typically initiates with the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form a cis-dihydrodiol.[15]

Visualization: Proposed Initial Microbial Degradation of this compound

The following diagram illustrates a plausible initial step in the microbial degradation of this compound, leading to ring cleavage.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and developers. While specific quantitative data remains limited, the theoretical profiles, proxy data from pyrene, and detailed experimental protocols provided herein offer a robust framework for practical application. The provided workflows and proposed degradation pathway serve as valuable tools for designing and interpreting experimental studies. It is strongly recommended that researchers perform the described experiments to determine the precise solubility and stability of this compound in their specific solvent systems and conditions to ensure the success and reproducibility of their work.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. This compound | 34246-96-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. scienmag.com [scienmag.com]

- 8. agilent.com [agilent.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. This compound | 34246-96-3 [chemicalbook.com]

- 12. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ema.europa.eu [ema.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. pjoes.com [pjoes.com]

A Technical Guide to the Photophysical Properties of 1-Methoxypyrene: Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1-methoxypyrene, specifically focusing on its fluorescence quantum yield and lifetime. While this compound, a derivative of the well-studied polycyclic aromatic hydrocarbon pyrene, is recognized for its fluorescent characteristics, a thorough review of the scientific literature reveals a notable absence of consolidated quantitative data for its quantum yield and lifetime across various solvents.[1][2]

This guide will therefore present the available photophysical data for this compound, offer a comparative analysis with its parent compound, pyrene, and provide detailed experimental protocols for the determination of these crucial parameters. The inclusion of standardized methodologies aims to facilitate further research and application of this compound in fields such as materials science and biomedical research.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical parameters for this compound and pyrene. The data for pyrene is provided as a benchmark for comparison. All data is for the compounds dissolved in cyclohexane, a non-polar solvent, to ensure a consistent basis for comparison.

| Photophysical Property | This compound | Pyrene |

| Absorption Maxima (λabs / nm) | 236[1][3] | 334, 319, 306[1] |

| Emission Maxima (λem / nm) | Not available[1] | 372, 382, 392[1] |

| Fluorescence Quantum Yield (Φf) | Not available[1] | 0.58[1] |

| Fluorescence Lifetime (τf / ns) | Not available[1] | 410 - 450[1] |

Note: The lack of readily available quantitative data for the emission maxima, fluorescence quantum yield, and fluorescence lifetime of this compound underscores the need for further experimental characterization of this compound.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the fluorescence quantum yield and lifetime of a fluorophore like this compound.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]

1. Materials and Instrumentation:

-

Fluorophore of Interest: this compound

-

Standard Fluorophore: A well-characterized fluorophore with a known quantum yield in the same solvent as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546).

-

Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, etc.).

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Spectrofluorometer: To measure fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

2. Sample Preparation:

-

Prepare a stock solution of this compound and the standard fluorophore in the chosen solvent.

-

Prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

3. Measurement Procedure:

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

4. Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of these plots is proportional to the fluorescence quantum yield.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation: